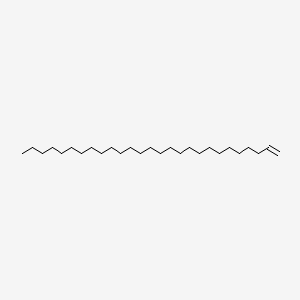

1-Heptacosene

Beschreibung

Overview of Very-Long-Chain Alkenes in Scientific Context

Very-long-chain alkenes (VLCAs) are a class of hydrocarbons characterized by carbon backbones typically exceeding 20 atoms. They are significant components of the epicuticular waxes of plants and the cuticles of insects, where their primary role is to provide a waterproof barrier against desiccation. ontosight.airesearchgate.net In insects, these compounds, often in complex mixtures with alkanes and methyl-branched derivatives, have evolved secondary functions as crucial chemical signals, or semiochemicals. researchgate.net

These chemical cues mediate a vast array of behaviors, including species and sex recognition, mate attraction, and social organization. researchgate.netnih.gov The composition of these cuticular hydrocarbon profiles can be influenced by factors such as species, sex, and age. nih.gov Research into VLCAs also extends to marine environments, where very-long-chain alkenes and related ketones produced by phytoplankton like Emiliania huxleyi serve as important biomarkers in sediment studies. researchgate.net From a biotechnological perspective, VLCAs are of interest as potential biofuels and specialty chemicals, with ongoing research into the enzymatic pathways for their biosynthesis. mdpi.combiofueljournal.com

Historical Trajectories and Foundational Discoveries in 1-Heptacosene Studies

The study of long-chain hydrocarbons from natural sources dates back to the early 20th century, with initial work focusing on the components of plant waxes. asm.org Foundational research in insect biochemistry identified these compounds as integral to the insect cuticle. sci-hub.se Early investigations into the chemical communication of insects, particularly the housefly (Musca domestica), laid the groundwork for understanding the role of specific alkenes. These studies established that the biosynthesis of cuticular hydrocarbons was a highly regulated process. For instance, it was discovered that (Z)-9-heptacosene is the major alkene produced by 4-day-old male houseflies, distinguishing them from females which predominantly produce (Z)-9-tricosene. nih.gov This discovery was crucial in demonstrating that the regulation of sex pheromone production is controlled at the level of fatty acid chain elongation. nih.gov Similarly, early work on other insects noted the presence of heptacosene isomers as major components of their cuticular lipids. researchgate.net While initial studies successfully identified these compounds, definitive structural elucidation and understanding of their biosynthetic pathways required the development of more advanced analytical techniques and synthetic standards. researchgate.netasm.org

Contemporary Significance and Unaddressed Research Inquiries Regarding this compound

The contemporary significance of this compound is largely centered on its role as a semiochemical in insects. pherobase.com Recent studies continue to identify it as a key component of sex pheromones in various species. For example, (Z)-9-heptacosene has been identified as an essential sex pheromone component in the yellow peach moth, Conogethes punctiferalis, where it acts synergistically with other compounds to attract males. researchgate.netresearchgate.net It has also been found in the floral scents of some plants, such as certain cultivars of Prunus mume, suggesting a role in plant-pollinator interactions. mdpi.com

The biosynthesis of this compound and other VLCAs is an active area of research. In insects, these compounds are synthesized in specialized cells called oenocytes through a series of enzymatic steps involving fatty acid synthases, elongases, desaturases, and a final oxidative decarbonylation step. researchgate.netannualreviews.org Understanding these pathways offers potential avenues for developing novel pest control strategies. researchgate.net In bacteria, a distinct biosynthetic pathway involving OleA, OleB, OleC, and OleD enzymes has been identified, which produces long-chain olefins through a head-to-head condensation mechanism. asm.orgacs.org

Despite progress, several research inquiries remain. The precise mechanisms by which insects perceive and differentiate complex hydrocarbon mixtures, including isomers of heptacosene, are not fully understood. annualreviews.org While the general biosynthetic pathways are known, the specific enzymes and regulatory networks that control the exact chain length and double bond position of alkenes like this compound in many species are still under investigation. nih.gov Furthermore, while the presence of this compound has been noted in various essential oils and plant extracts, its complete biological function in these plants often remains to be fully elucidated. mdpi.comekb.eg

Eigenschaften

IUPAC Name |

heptacos-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-27H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLACZAXCCJCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165210 | |

| Record name | 1-Heptacosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15306-27-1 | |

| Record name | 1-Heptacosene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15306-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptacosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015306271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptacosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HEPTACOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ78CUM5JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Distribution of 1 Heptacosene

Occurrence within the Plant Kingdom

In plants, 1-Heptacosene is a frequently identified constituent of surface lipids and volatile emissions, contributing to plant defense and environmental interaction.

The plant cuticle is a protective layer where long-chain hydrocarbons like this compound are primary components. ontosight.ai This waxy coating serves as a crucial barrier against uncontrolled water loss. ontosight.ailookchem.com

Research has identified this compound and its saturated counterpart, heptacosane (B1219689), as significant components in the cuticular waxes of various plants. In poplar leaves (Populus trichocarpa), heptacosene (C₂₇) is one of the dominant alkenes found in its cuticular wax. nih.gov Similarly, it has been identified as a constituent of the waxes on peach fruit (Prunus persica), alongside other long-chain alkanes. acs.org Studies on bilberry (Vaccinium myrtillus) fruit have also detected heptacosane as a major alkane in the cuticular wax, with its presence being more dependent on genetics than on climatic factors. frontiersin.org Furthermore, analysis of sugarcane peels and filter cake mud has revealed the presence of this compound within the extracted waxes. ekb.eg It has also been detected in the smoke of beeswax candles, where it is released from the unburned wax, which itself is composed of natural plant-derived waxes. acs.org

This compound is also present as a volatile compound in the essential oils of several plant species. A gas chromatography-mass spectrometry (GC-MS) analysis of clove essential oil identified this compound as the most abundant constituent, comprising 53.31% of the oil. ekb.eg It has also been found in the essential oil distilled from the flowers of Garland chrysanthemum (Chrysanthemum coronarium L.) and in the volatile emissions of the organ pipe cactus (Stenocereus thurberi). akjournals.comessencejournal.com

The presence of this compound has been confirmed in a range of specific plant species through detailed chemical analysis.

| Botanical Species | Family | Finding | Reference(s) |

| Chrysanthemum coronarium L. | Asteraceae | Identified in the essential oil from flowers. Its concentration varied between plants propagated conventionally and those derived from in vitro cultures. | akjournals.com, researchgate.net |

| Matricaria chamomilla | Asteraceae | Reported as a chemical constituent of the plant. | nih.gov, knapsackfamily.com |

| Orchidaceae species | Orchidaceae | A derivative, 18-heptacosene-2,4-dione, was identified in the neutral lipids of Vanilla fragrans and Vanilla tahitensis. | acs.org, nih.gov |

| Prunus mume | Rosaceae | Identified as an endogenous biomarker associated with specific aroma types (fresh, strong, and sweet-scented). | mdpi.com, researchgate.net |

| Vanilla madagascariensis | Orchidaceae | Reported as a component of the hydrocarbon fraction. | nih.gov, nist.gov, researchgate.net |

It is noteworthy that while hydrocarbons including n-heptacosane (the saturated form of heptacosene) are found in Vanilla madagascariensis, certain derivatives like 18-heptacosene-2,4-dione are reportedly absent from the beans of this particular species, unlike in other vanilla varieties such as V. fragrans and V. tahitensis. acs.orgnih.govresearchgate.net

Identification in Plant Essential Oils and Volatile Emissions

Occurrence within the Animal and Microbial Kingdoms

Within the animal kingdom, this compound is a key component of insect cuticular hydrocarbons, where it serves fundamental roles in both survival and communication.

Cuticular hydrocarbons (CHCs) form a waxy layer on an insect's exoskeleton that primarily functions to prevent desiccation. ontosight.aid-nb.inforesearchgate.net this compound is a commonly identified CHC across various insect orders.

Analysis has shown that heptacosene isomers are major constituents of the cuticular lipids of the mason bee, Osmia lignaria, accounting for 29.4% of the total lipids. researchgate.net It has also been identified in the CHC profiles of the stingless bees Melipona marginata and Melipona beecheii. d-nb.inforesearchgate.netresearchgate.net In the fruit fly Drosophila melanogaster, heptacosene is a recognized component of the female's cuticular hydrocarbon profile. nih.gov Its presence is not limited to insects; it has also been detected in the cuticle of the seabird tick Ixodes uriae. peercommunityjournal.org

| Insect/Arachnid Species | Common Name | Finding | Reference(s) |

| Drosophila melanogaster | Fruit Fly | Identified as a component of the female cuticular hydrocarbon profile. | nih.gov |

| Ixodes uriae | Seabird Tick | Detected as one of several alkenes in the cuticular hydrocarbon mixture. | peercommunityjournal.org |

| Melipona marginata | Stingless Bee | Heptacosene-1 was identified as a cuticular hydrocarbon, with its proportion varying based on the worker bee's task (e.g., newly emerged, nurse, forager). | researchgate.net, researchgate.net |

| Osmia lignaria | Mason Bee | A mixture of heptacosene isomers was the major component (29.4%) of cuticular lipids. | researchgate.net |

Beyond their protective role, cuticular hydrocarbons are crucial semiochemicals that mediate insect communication. researchgate.net this compound and its isomers have been specifically implicated as pheromones, which are chemical signals used for communication between members of the same species. lookchem.com

In the housefly, Musca domestica, (Z)-9-heptacosene is the major alkene produced by males, indicating a sex-specific signaling function. nih.govthegoodscentscompany.com For the yellow peach moth, Conogethes punctiferalis, (Z)-9-heptacosene has been identified as an essential sex pheromone component, significantly increasing the attraction of males to traps when added to other pheromonal compounds. researchgate.net The Pherobase database also lists this compound as a pheromone for firefly species Lucidina biplagiata and Lucidota atra. pherobase.com This evidence underscores the vital role of this compound in the chemical ecology of insects, influencing behaviors critical for reproduction and social organization.

Detection in Microbial Lipids and Fungal Metabolites

Long-chain hydrocarbons are known components of the lipids of various microorganisms, including bacteria and fungi. researchgate.net Microbial lipids, which can be produced through fermentation, are a recognized source of various fatty acids and related compounds. nih.gov Specifically, research has identified the biosynthesis of long-chain olefins, such as 14-heptacosene (an isomer of this compound), from fatty acyl-CoA substrates through enzymatic reactions. ebi.ac.uk

While extensive profiling of all microbial lipids for this specific compound is not exhaustive, related long-chain alkanes and alkenes are regularly identified. researchgate.net For instance, the essential oil of clove (Syzygium aromaticum), which has well-documented antifungal properties, was found to contain this compound as a major constituent, at a concentration of 53.31%. ekb.eg The fungus Trichurus terrophilus is also noted to produce metabolites including a heptacosene derivative. researchgate.net The presence of these hydrocarbons can vary significantly based on the microbial species and the composition of the growth medium. researchgate.net

Presence in Other Biological Matrices (e.g., Ruminant Tissues)

This compound has been identified in a variety of other biological sources, particularly in the plant and insect kingdoms. It is a documented component of the endogenous extracts of several cultivars of Prunus mume (Chinese plum). mdpi.com The compound has also been reported in Vanilla madagascariensis and Matricaria chamomilla (chamomile). nih.gov

In insects, this compound is often a component of cuticular hydrocarbons and pheromones. For example, it is a known compound in the labial gland secretions of male bumblebees (Bombus terrestris), which are used as marking pheromones. plos.org

Information regarding the specific detection of this compound in ruminant tissues was not available in the reviewed literature. While myristic acid, a precursor for some long-chain fatty acids, is found in small amounts in animal tissues, the direct presence of this compound in ruminants is not specified. ebi.ac.uk

Table 1: Selected Organisms with Detected this compound

| Category | Species | Common Name | Matrix | Reference(s) |

| Plant | Prunus mume | Chinese Plum | Endogenous Flower Extracts | mdpi.com |

| Plant | Vanilla madagascariensis | Madagascar Vanilla | Not Specified | nih.gov |

| Plant | Matricaria chamomilla | Chamomile | Not Specified | nih.gov |

| Plant | Syzygium aromaticum | Clove | Essential Oil | ekb.eg |

| Insect | Bombus terrestris | Buff-tailed Bumblebee | Labial Gland Secretions | plos.org |

Environmental Presence and Distribution

The distribution of this compound and related long-chain hydrocarbons in the environment is largely tied to their biological sources.

Detection in Freshwater Cyanobacteria and Algal Species

This compound has been detected in certain species of freshwater algae under specific conditions. Research on the green alga Chlorella vulgaris demonstrated that while the alga produces a range of saturated hydrocarbons under both light-dependent (autotrophic) and glucose-fed (heterotrophic) conditions, 1-pentacosene (B1198325) and this compound were produced as primary components of the hydrocarbon mixture only under heterotrophic growth. researchgate.net Of the Chlorella species examined, only C. vulgaris produced significant amounts of these compounds. researchgate.net

Furthermore, derivatives of this compound have been identified in a broader range of freshwater organisms. A study of the cyanobacterium Cylindrospermopsis raciborskii led to the identification of a series of polymethoxy-1-alkenes (PMAs), including 4,6,8,10,12,14,16,18,20,22-decamethoxy-1-heptacosene. nih.gov A subsequent screening of 97 freshwater cyanobacterial and green algal isolates confirmed the presence of this or related PMAs in ten of the isolates, indicating a distribution across phylogenetically diverse taxa. nih.gov

Table 2: Detection of this compound and its Derivatives in Freshwater Algae and Cyanobacteria

| Organism Type | Species/Isolate | Compound Detected | Reference(s) |

| Green Algae | Chlorella vulgaris | This compound | researchgate.net |

| Cyanobacteria | Cylindrospermopsis raciborskii | 4,6,8,10,12,14,16,18,20,22-decamethoxy-1-heptacosene | nih.gov |

| Cyanobacteria | Anabaena 66-2 | Polymethoxy-1-alkene (PMA) derivative | nih.gov |

| Cyanobacteria | Microcystis 81-11 | Polymethoxy-1-alkene (PMA) derivative | nih.gov |

| Cyanobacteria | Nostoc 23-2 | Polymethoxy-1-alkene (PMA) derivative | nih.gov |

| Cyanobacteria | Pseudanabaena 108-1 | Polymethoxy-1-alkene (PMA) derivative | nih.gov |

| Green Algae | Pediastrum sp. | Polymethoxy-1-alkene (PMA) derivative | nih.gov |

| Green Algae | Scenedesmus sp. | Polymethoxy-1-alkene (PMA) derivative | nih.gov |

Biomagnification Potential within Aquatic Food Webs

Biomagnification is the process by which certain persistent substances accumulate in organisms and become more concentrated at successively higher levels in the food chain. interesjournals.org This phenomenon is a concern for hydrophobic (fat-soluble) pollutants that are not easily metabolized or excreted. interesjournals.orgservice.gov.uk

The potential for a substance to bioaccumulate is often related to its physical and chemical properties, particularly its hydrophobicity. service.gov.uk While direct studies on the biomagnification of this compound in aquatic food webs are limited, its chemical properties suggest a potential for such behavior. As a long-chain hydrocarbon, this compound is highly hydrophobic, a characteristic indicated by its large calculated octanol-water partition coefficient (XLogP3 of 14.9). nih.gov This high lipophilicity means it is likely to partition into the fatty tissues of aquatic organisms. interesjournals.org

Petroleum hydrocarbons, a class to which this compound belongs, can be taken up by aquatic organisms. mdpi.com The persistence and accumulation of these hydrocarbons can lead to their transfer through the food web. mdpi.comeuropa.eu Studies on other long-chain organic pollutants, such as long-chain chlorinated paraffins (LCCPs), have shown that these compounds can biomagnify in both marine and terrestrial food chains. researchgate.net Given its persistence and high lipophilicity, this compound could theoretically be subject to similar processes, though specific research is needed to confirm its biomagnification factor in various aquatic ecosystems.

Biosynthesis and Metabolic Pathways of 1 Heptacosene

Enzymatic Systems and Mechanistic Investigations

The generation of alkenes is accomplished by several distinct enzymatic systems. The OleABCD pathway is prominent for producing internal alkenes, while terminal alkenes are typically synthesized via fatty acid decarboxylases.

The Ole pathway, involving the proteins OleA, OleB, OleC, and OleD, is a well-characterized system for the biosynthesis of long-chain internal olefins in many bacteria. asm.org This pathway is not directly responsible for producing terminal alkenes like 1-heptacosene. The process begins with OleA, a thiolase enzyme, which catalyzes the head-to-head condensation of two fatty acyl-CoA molecules. asm.org The resulting β-keto acid is then acted upon by OleD, an NADPH-dependent reductase, to form a β-hydroxy acid. Subsequently, OleC, a β-lactone synthetase, creates a highly reactive β-lactone intermediate. oup.com The final step is catalyzed by OleB, a decarboxylase that cleaves the β-lactone ring to release CO2 and form an internal alkene. rsc.org The position of the resulting double bond is determined by the chain lengths of the initial fatty acid substrates. For example, the condensation of two myristoyl-CoA (C14) molecules would ultimately yield 14-heptacosene (C27). nih.gov

The key initiating step in the OleA-mediated pathway is a non-decarboxylative Claisen condensation. asm.org Unlike the decarboxylative Claisen condensation seen in fatty acid synthesis (catalyzed by FabH), where malonyl-ACP is decarboxylated, the OleA reaction condenses two acyl-CoA thioesters without the loss of a carboxyl group from the extender unit. escholarship.orgresearchgate.net This reaction, catalyzed by the OleA protein (EC 2.3.3.20), forms a 2-alkyl-3-oxoalkanoate, which serves as the entry point into the rest of the OleBCD processing pathway for internal olefin synthesis. researchgate.net

The essential precursor for this compound is octacosanoic acid, a very-long-chain fatty acid (VLCFA) with 28 carbon atoms. The synthesis of this precursor is carried out by a membrane-bound multi-enzyme complex known as the fatty acid elongase (FAE). nih.gov This complex is located in the endoplasmic reticulum and extends fatty acid chains by adding two-carbon units from malonyl-CoA in a four-step cycle. nih.govmdpi.com

The four core enzymes of the FAE complex are:

3-ketoacyl-CoA synthase (KCS): This enzyme catalyzes the initial, rate-limiting condensation of an acyl-CoA with malonyl-CoA. The substrate specificity of the KCS enzyme is the primary determinant of the final chain length of the VLCFA produced. nih.govmdpi.com For the synthesis of a C28 acid, a KCS capable of elongating C26-CoA is required. In plants, enzymes like CER6/KCS6 are involved in elongation past C24, and their activity can be modulated by other proteins such as CER2-LIKE and ACC1. mdpi.comnih.gov In mammals, elongases like ELOVL4 are responsible for producing VLCFAs of C28 and longer. researchgate.netplos.org

3-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the intermediate to form trans-2,3-enoyl-CoA.

trans-2,3-enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to yield a saturated acyl-CoA, now two carbons longer.

This cycle is repeated until the target chain length of C28 is achieved, yielding octacosanoyl-CoA.

For terminal alkenes like this compound, the double bond is not introduced into the fatty acid chain by a traditional desaturase. Instead, the alkene is formed via the direct decarboxylation of a saturated fatty acid precursor. sdu.edu.cnontosight.ai This reaction is catalyzed by a class of enzymes known as fatty acid decarboxylases. Three main types have been identified:

OleTJE: A cytochrome P450 enzyme from the CYP152 peroxygenase family, originally found in Jeotgalicoccus sp. asm.orggsartor.org It catalyzes the oxidative decarboxylation of a fatty acid to a terminal alkene with one less carbon atom, using hydrogen peroxide as a cofactor. chemrxiv.org

UndA: A soluble non-heme diiron enzyme that converts medium-chain fatty acids (C10-C14) to 1-alkenes. sdu.edu.cn

UndB: A membrane-bound enzyme belonging to the fatty acid desaturase-like superfamily. researchgate.netsdu.edu.cn It performs oxidative decarboxylation and is considered more efficient for producing long-chain 1-alkenes compared to UndA. nih.govresearchgate.net

Therefore, in the context of this compound biosynthesis, a "desaturase-like" enzyme (UndB) or a P450 decarboxylase (OleTJE) is responsible for creating the terminal C=C bond by removing the carboxyl group from octacosanoic acid, rather than by desaturating the alkyl chain.

Very-Long-Chain Fatty Acid Elongation Complexes

Substrate Specificity and Metabolic Flux Regulation in this compound Biosynthesis

The efficient production of this compound depends critically on the substrate specificity of the decarboxylase enzyme and the metabolic flux towards its C28 fatty acid precursor.

The substrate range of fatty acid decarboxylases is a key determinant of the final product. While much research has focused on medium-chain alkenes, these enzymes show varied specificity for longer chains.

| Enzyme Family | Typical Substrate Range | Notes on Long-Chain Activity |

| OleTJE | C4-C20 chemrxiv.org | Shows a dramatic selectivity for longer-chain fatty acids (C18 and above) and is a candidate for producing very-long-chain 1-alkenes. researchgate.net |

| UndA | C10-C14 (Medium-chain) sdu.edu.cn | Less suitable for long-chain alkene production. |

| UndB | C6-C18 sdu.edu.cnresearchgate.net | More efficient than UndA for longer chains; has been used to produce 1-pentadecene (B78149) (C15) and 1-heptadecene (B1198413) (C17). nih.gov Its potential for C28 substrates is an area for investigation. |

To produce this compound, an enzyme with activity towards octacosanoic acid (C28) is required. Engineering the substrate-binding pocket of an enzyme like OleTJE or UndB could potentially adapt it for this very-long-chain substrate. chemrxiv.org

Metabolic flux can be regulated to increase the availability of the octacosanoic acid precursor. Key strategies in metabolic engineering include:

Increasing Precursor Supply: Overexpression of acetyl-CoA carboxylase (ACC1), which produces the malonyl-CoA extender units for fatty acid elongation, can boost VLCFA synthesis. nih.gov

Blocking Competing Pathways: Deleting genes for fatty acyl-CoA synthetases, such as FAA1, prevents the degradation of free fatty acids and channels them towards the desired pathway. nih.govd-nb.info

Enhancing Cofactor Availability: The decarboxylation reaction often requires cofactors. For instance, UndB requires O2 and an electron donor like NADH. d-nb.info Engineering the electron transfer chain, for example by co-expressing redox partners, can improve enzyme efficiency and final product titer. nih.govd-nb.info

Genetic and Molecular Regulatory Mechanisms of Alkene Production

The production of alkenes is tightly regulated at the genetic and molecular levels. In engineered systems, these regulatory mechanisms can be harnessed to optimize yields.

A significant challenge in microbial factories is the potential toxicity of overexpressing membrane-bound enzymes like UndB or the product itself. acs.org Dynamic regulation is a powerful strategy to overcome this. By placing the gene for the production enzyme (e.g., UndB) under the control of an inducible promoter (e.g., a glucose-sensing promoter like GAL7), its expression can be separated from the primary cell growth phase. researchgate.net This allows for a robust culture to be established before switching on the production pathway, which has been shown to significantly improve 1-alkene titers. acs.orgnih.gov

Furthermore, transcriptional regulation of the precursor supply chain is crucial. In plants, the accumulation of cuticular waxes, including alkenes, often correlates with the upregulation of the expression of key biosynthetic genes, such as those encoding KCS enzymes. nih.gov In an engineered microbe, the entire pathway, from the fatty acid elongation complex to the final decarboxylase, can be placed under the control of strong, coordinated promoters to ensure a balanced and high-flux pathway towards this compound.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The genetic foundation for this compound synthesis has been elucidated through genetic screening, comparative genomics, and functional studies in model organisms. The pathway relies on a conserved set of enzyme families, each responsible for a specific catalytic step.

Fatty Acid Elongases (ELOs): Standard fatty acid synthesis (FAS) produces precursors like palmitoyl-CoA (C16) or stearoyl-CoA (C18). To reach the C28 length required for C27 hydrocarbon synthesis, these precursors undergo multiple cycles of chain elongation. This is catalyzed by a membrane-bound fatty acid elongation system, with the elongase enzymes (ELOs) performing the initial, rate-limiting condensation step. Specific ELOs have been identified in various organisms that show substrate preferences for very-long-chain fatty acids (VLCFAs). For instance, in the fruit fly Drosophila melanogaster, multiple Elo genes are expressed in oenocytes, the primary site of hydrocarbon synthesis.

Fatty Acyl-CoA Reductases (FARs): The resulting C28 acyl-CoA (octacosanoyl-CoA) is then reduced to a C28 fatty aldehyde (octacosanal). This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). These enzymes are critical for channeling VLCFAs away from lipid synthesis and toward hydrocarbon production.

Desaturases: To produce an alkene like this compound, a double bond must be introduced. While many insect alkenes are formed by desaturases acting on the hydrocarbon chain, terminal alkenes are often proposed to arise from a different mechanism involving the desaturation of the fatty acyl-CoA precursor prior to the final conversion step. A Δ9-desaturase, for example, could act on stearoyl-CoA early in the pathway, with the double bond being preserved through elongation. However, the predominant model for terminal alkene formation involves a specialized terminal enzymatic reaction.

Cytochrome P450 Oxidative Decarbonylases: The final and most defining step is the conversion of the C28 fatty aldehyde to the C27 hydrocarbon. In insects, this is performed by a specialized class of cytochrome P450 enzymes from the CYP4G family. These enzymes catalyze an oxidative decarbonylation reaction, where the aldehyde is cleaved, releasing the terminal carbon as carbon dioxide (in the case of fatty acid precursors) or carbon monoxide (from aldehyde precursors) and forming the hydrocarbon. The formation of a terminal alkene like this compound from a saturated C28 fatty acid precursor is thought to involve a P450-mediated mechanism that combines hydroxylation and decarbonylation, resulting in the terminal double bond. Studies in Drosophila have shown that CYP4G1 is essential for the production of total cuticular hydrocarbons.

The table below summarizes key genes and their roles in the biosynthesis of VLCHs, including this compound.

| Gene Family / Gene | Encoded Enzyme | Organism (Example) | Function in Pathway |

|---|---|---|---|

| ELOVL / Elo genes | Fatty Acid Elongase | Drosophila melanogaster, Arabidopsis thaliana | Elongates C16/C18 fatty acyl-CoAs to very-long-chain fatty acyl-CoAs (e.g., C28). |

| FAR | Fatty Acyl-CoA Reductase | Apis mellifera, Drosophila melanogaster | Reduces very-long-chain fatty acyl-CoAs (e.g., octacosanoyl-CoA) to corresponding fatty aldehydes (e.g., octacosanal). |

| CYP4G Family (e.g., CYP4G1) | Oxidative Decarbonylase | Drosophila melanogaster, Anopheles gambiae | Converts fatty aldehydes to hydrocarbons. This step is critical for forming the final this compound product from its C28 precursor. |

| Desaturase (e.g., Desat) | Fatty Acyl-CoA Desaturase | Drosophila melanogaster | Introduces double bonds into fatty acyl chains. May act on precursors to generate unsaturated VLCFAs destined for alkene synthesis. |

Integrative Transcriptomic and Metabolomic Approaches for Pathway Elucidation

Understanding the complete biosynthetic network for this compound requires integrating multiple layers of biological data. Transcriptomics (measuring gene expression) and metabolomics (measuring metabolite levels) are powerful, synergistic approaches for this purpose.

Transcriptomics (RNA-Seq): By comparing the transcriptomes of hydrocarbon-producing tissues (e.g., insect oenocytes, plant epidermal cells) with non-producing tissues, researchers can identify highly expressed genes that are candidates for the biosynthetic pathway. For example, RNA-sequencing of Drosophila oenocytes reveals high transcript levels for specific Elo, FAR, and CYP4G genes, correlating their expression directly with the site of synthesis. Furthermore, inducing conditions that alter hydrocarbon profiles, such as desiccation stress, and measuring corresponding changes in gene expression can strengthen these correlations.

Metabolomics (GC-MS/LC-MS): Metabolomic analysis, typically using gas chromatography-mass spectrometry (GC-MS), allows for the precise identification and quantification of this compound and its potential precursors and intermediates. This includes the full profile of VLCFAs, fatty aldehydes, and other hydrocarbons.

Integration: The true power lies in combining these datasets. A typical integrative study involves using a genetic tool like RNA interference (RNAi) to silence a candidate gene identified from transcriptomics.

Hypothesis: Silencing a specific elongase gene predicted to produce C28 fatty acids should disrupt this compound synthesis.

Transcriptomic Analysis: Post-RNAi, expression of downstream genes in the pathway might be altered due to feedback regulation.

Metabolomic Analysis: The crucial evidence comes from the metabolite profile. In this example, GC-MS analysis would be expected to show a significant decrease in the levels of this compound and its C28 precursors (octacosanoyl-CoA, octacosanal), coupled with a potential accumulation of the C26 fatty acid substrate of the silenced enzyme.

This integrated approach moves beyond simple correlation to establish a causal link between a specific gene and its metabolic function in the biosynthesis of this compound.

In Vitro and In Vivo Reconstitution Studies of this compound Biosynthesis

While omics approaches provide strong correlational evidence, definitive proof of enzyme function requires biochemical characterization through reconstitution studies. These experiments involve expressing a single enzyme in a controlled system to directly test its catalytic activity.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Heterologous expression is a cornerstone technique for functional genomics. It involves cloning a gene of interest from its native organism and expressing it in a well-characterized host system that lacks the endogenous pathway.

Host Systems: Common hosts include the yeast Saccharomyces cerevisiae, the bacterium Escherichia coli, or insect cell lines like Sf9. Yeast is particularly advantageous for studying eukaryotic enzymes like P450s and elongases, as it possesses the necessary membrane structures and redox partners (e.g., cytochrome P450 reductase).

Experimental Workflow:

A candidate gene, such as a CYP4G from an insect, is cloned into a yeast expression vector.

The recombinant yeast is cultured, and gene expression is induced.

The yeast cells (or microsomes isolated from them) are supplied with a putative substrate, for example, synthetic octacosanal (B1229985) (C28 aldehyde).

After incubation, the lipids and hydrocarbons are extracted and analyzed by GC-MS.

Interpretation: If the yeast expressing the CYP4G gene produces this compound upon being fed octacosanal, while control yeast (with an empty vector) does not, it provides direct proof that the enzyme catalyzes this specific oxidative decarbonylation reaction. Similar experiments have been used to confirm the chain-length specificity of various elongase enzymes.

The following table details examples of such functional characterizations relevant to the pathway.

| Enzyme/Gene | Source Organism | Host System | Substrate(s) Provided | Product(s) Detected | Confirmed Function |

|---|---|---|---|---|---|

| CYP4G1 | Drosophila melanogaster | Saccharomyces cerevisiae | Long-chain fatty aldehydes (e.g., C28) | Corresponding Cn-1 hydrocarbons | Oxidative decarbonylase activity. |

| ELOVL Family Member | Mus musculus (Mouse) | Saccharomyces cerevisiae | Saturated VLCFAs (e.g., C22:0, C24:0) | Elongated VLCFAs (C24:0, C26:0) | VLCFA elongation with specific substrate preference. |

| FAR | Arabidopsis thaliana | Escherichia coli | Fatty acyl-CoAs (e.g., C16, C18) | Corresponding fatty alcohols | Fatty acyl-CoA reductase activity. |

Isotopic Labeling Strategies for Pathway Tracing

Isotopic labeling is a classic and powerful biochemical method used to trace the metabolic fate of atoms through a complex pathway. By supplying a precursor molecule containing a heavy, stable isotope (like Carbon-13, ¹³C, or Deuterium, ²H), researchers can follow its incorporation into downstream products.

Methodology: An organism, tissue, or cell culture is fed a labeled precursor. For this compound biosynthesis, a common precursor is [¹³C]-acetate, as acetate (B1210297) is the fundamental two-carbon building block for fatty acid synthesis.

Tracing the Backbone:

The organism is supplied with ¹³C₂-acetate.

The fatty acid synthase (FAS) and elongase (ELO) systems incorporate these labeled two-carbon units to build the fatty acid chain.

The resulting C28 fatty acid precursor will be heavily labeled with ¹³C.

Following reduction and decarbonylation, the final this compound product will also contain ¹³C atoms.

Analysis and Confirmation: The extracted hydrocarbons are analyzed by GC-MS. The mass spectrometer detects the mass-to-charge ratio of the molecules. Unlabeled this compound (C₂₇H₅₄) has a specific molecular weight. The this compound synthesized from the ¹³C-labeled precursors will have a significantly higher molecular weight, corresponding to the number of ¹³C atoms incorporated. Observing this mass shift provides unequivocal evidence that this compound is synthesized de novo from the provided acetate precursor via the fatty acid elongation pathway.

This technique can also be used with labeled intermediates. For example, feeding a ¹³C-labeled C26 fatty acid and observing its conversion to a labeled C28 fatty acid and subsequently to labeled this compound can confirm the specificity of the final elongation and conversion steps.

| Labeled Precursor | System Studied | Analyzed Product | Key Finding |

|---|---|---|---|

| [1-¹⁴C]-Acetate | Cockroach (Periplaneta americana) | Cuticular hydrocarbons (including C27 fractions) | Demonstrated that hydrocarbons are synthesized from acetate, confirming the link to fatty acid synthesis. |

| [¹³C]-Fatty Acids (e.g., C16) | Insect oenocyte cultures | Very-long-chain hydrocarbons | Confirmed the direct elongation of dietary or de novo synthesized fatty acids into hydrocarbon precursors. |

| D₂O (Heavy Water) | Plants (e.g., Brassica oleracea) | Epicuticular wax alkanes | Deuterium from D₂O is incorporated during fatty acid synthesis, allowing the tracing of newly synthesized hydrocarbon chains. |

Synthetic Methodologies and Chemical Transformations of 1 Heptacosene

Established Synthetic Routes for Long-Chain Alkenes

The synthesis of long-chain alkenes like 1-heptacosene often relies on well-established olefination reactions and coupling strategies that build the carbon skeleton and introduce the double bond with high regioselectivity.

Wittig Olefination and its Applications

The Wittig reaction is a cornerstone in the synthesis of alkenes, including long-chain terminal alkenes like this compound. vedantu.comlibretexts.org This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to form an alkene and a phosphine (B1218219) oxide. libretexts.orgnih.gov A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, a feature not always achievable with other methods like alcohol dehydration. vedantu.comlibretexts.org

For the synthesis of this compound, a common approach involves the reaction of a long-chain aldehyde with an appropriate phosphonium (B103445) ylide. For instance, tridecanal (B79276) can be reacted with a C14 ylide to produce this compound. The ylide itself is typically prepared from the corresponding alkyl halide and triphenylphosphine (B44618). libretexts.org The reaction mechanism is generally understood to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-isomer, is influenced by the nature of the ylide. nih.govorganic-chemistry.org Non-stabilized ylides, which often have simple alkyl substituents, tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org For the synthesis of (Z)-9-heptacosene, a related isomer, the reaction of nonyltriphenylphosphonium ylid with octadecanal (B32862) has been employed, initially yielding a mixture of E- and Z-isomers. uq.edu.au

A practical, one-step synthesis of (Z)-configured monoenes, including very-long-chain alkenes, has been achieved using a Wittig reaction approach with carefully selected reaction conditions and solvents to minimize the formation of the (E)-isomer and homo-coupling byproducts. nih.gov

Table 1: Examples of Wittig Reactions for Long-Chain Alkene Synthesis

| Aldehyde/Ketone | Ylide Reagent | Product | Reference |

| Tridecanal | C14 ylide | This compound | |

| Nonanal | n-Hexadecyltriphenylphosphonium bromide | (Z)-9-Pentacosene | oup.com |

| Nonanal | (1-Nonadecyl)triphenylphosphonium bromide | (Z)-9-Heptacosene | oup.com |

| Octadecanal | Nonyltriphenylphosphonium ylid | (Z)-9-Heptacosene | uq.edu.au |

Coupling Reactions in this compound Synthesis

Beyond the Wittig reaction, various coupling reactions are instrumental in constructing the long carbon chains required for this compound and its isomers. These methods often involve the formation of carbon-carbon bonds between two smaller fragments.

Grignard reactions, for example, can be used to build the carbon skeleton. The synthesis of methyl-branched analogs of heptacosane (B1219689) has been achieved through the Grignard coupling of an alkyl magnesium bromide with a ketone, followed by dehydration and hydrogenation to yield the final alkane. oup.com A similar strategy could be adapted for the synthesis of the heptacosene backbone.

Another powerful technique is olefin metathesis, particularly cross-metathesis catalyzed by ruthenium-based complexes like the Grubbs catalyst. google.com This method allows for the synthesis of terminal alkenes from internal alkenes by reacting them with a cross-metathesis partner, such as an alpha-olefin. google.com While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the general applicability of olefin metathesis to long-chain alkene synthesis is well-established. pherobase.com

Coupling reactions involving organoboranes also provide a route to long-chain alkenes. pherobase.com For instance, the synthesis of (Z)-9-heptacosene has been reported, highlighting the utility of these methods for producing specific isomers. tandfonline.comjst.go.jpnih.gov The synthesis of (E)-13-heptacosene has also been described through enamine condensation. pherobase.com

Table 2: Examples of Coupling Reactions for Long-Chain Alkene/Alkane Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| Eicosylmagnesium bromide | 2-Hexanone | Grignard Coupling | 5-Methylheptacosane (after dehydration/hydrogenation) | oup.com |

| Octadecylmagnesium chloride | 2-Octanone | Grignard Coupling | 7-Methylheptacosane (after dehydration/hydrogenation) | oup.com |

| Internal Olefin | Alpha Olefin | Olefin Cross-Metathesis | Terminal Alkene | google.com |

| 1-Nonyne | 1-Bromooctadecane | Alkyne Coupling | (Z)-9-Heptacosene (after hydrogenation) |

Advanced Organic Synthesis Approaches for this compound

Modern synthetic chemistry offers sophisticated methods for the stereoselective synthesis of specific isomers of this compound and for the efficient formation of terminal alkenes.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of alkenes is a significant challenge in organic chemistry. For long-chain alkenes like the isomers of heptacosene, controlling the geometry of the double bond is crucial.

As previously mentioned, the Wittig reaction provides a degree of stereocontrol based on the nature of the ylide. organic-chemistry.org For instance, non-stabilized ylides generally lead to the formation of (Z)-alkenes. organic-chemistry.org This has been applied to the synthesis of (Z)-9-tricosene and could be extended to (Z)-isomers of heptacosene. pherobase.com

Catalytic methods offer another avenue for stereoselective synthesis. Cobalt(I) complexes have been shown to convert terminal alkenes to (Z)-2-alkenes with high regioselectivity and stereoselectivity. organic-chemistry.org While this produces an internal alkene, it demonstrates the potential of catalysis for controlling double bond geometry. Rhodium complexes can also catalyze the synthesis of E-alkenes from mixtures of E/Z isomers. organic-chemistry.org

Furthermore, the synthesis of all four stereoisomers of 3,12-dimethylheptacosane has been achieved, showcasing the level of control possible in constructing complex, long-chain hydrocarbons. tandfonline.comjst.go.jp This synthesis relied on building blocks derived from enantiomers of citronellal. tandfonline.com

Novel Catalytic Strategies for Terminal Alkene Formation

The development of new catalytic systems for the efficient synthesis of terminal alkenes is an active area of research. Rhodium-catalyzed methylenation reactions provide a method for converting aldehydes into terminal alkenes with excellent yields. thieme-connect.com This methodology is compatible with a range of functional groups. thieme-connect.com

Ruthenium-based catalysts, such as Grubbs-type catalysts, are highly effective for olefin metathesis, which can be used to generate terminal alkenes. google.com Specifically, cross-metathesis of an internal olefin with an alpha-olefin in the presence of a ruthenium alkylidene metathesis catalyst is a viable strategy. google.com

More recently, Ru-catalyzed dehydrogenative hydrosilylation followed by an oxidative dehydrogenative reaction has been developed for the one-pot synthesis of terminal alkynes from terminal alkenes. acs.org While this converts an alkene to an alkyne, the underlying principles of catalytic dehydrogenation and functionalization are relevant to the broader field of alkene synthesis.

Derivatization and Functionalization of this compound

Once synthesized, the double bond in this compound serves as a handle for further chemical modifications, allowing for the introduction of various functional groups and the creation of new molecules with diverse properties.

A common derivatization technique for locating the double bond in long-chain alkenes is the reaction with dimethyl disulfide (DMDS). researchgate.netdpi.qld.gov.au This forms a stable adduct that can be analyzed by gas chromatography/mass spectrometry (GC/MS) to pinpoint the position of the original double bond. researchgate.net

The functionalization of unactivated alkenes, such as this compound, is a growing field. rsc.org Visible light photocatalysis has emerged as a powerful tool for this purpose, enabling the introduction of functional groups with high selectivity. rsc.org Hydrofunctionalization, for example, can be achieved through radical addition to the alkene. rsc.org

Hydroboration-isomerization is another valuable technique for functionalizing long-chain alkenes. uantwerpen.be This method can shift an internal double bond to a terminal position, which can then be further functionalized. uantwerpen.be This "contra-thermodynamic" isomerization provides an alternative to organometallic-catalyzed methods. uantwerpen.be

Furthermore, tandem diboration/cross-coupling reactions offer a route to convert terminal alkenes into a variety of chiral products. nih.gov This strategy involves the enantioselective diboration of the alkene followed by a palladium-catalyzed cross-coupling reaction. nih.gov

Finally, sulfenofunctionalization, the addition of a sulfenyl group across the double bond, is a versatile method for creating functionalized molecules. nih.gov This reaction proceeds through a thiiranium ion intermediate and can be performed enantioselectively using Lewis base catalysis. nih.gov

Preparation of Functionalized this compound Derivatives

The reactivity of the terminal double bond in this compound allows for the synthesis of a variety of functionalized derivatives. These transformations are crucial for producing molecules with specific properties for applications in materials science and as biological signaling molecules.

Key functionalization reactions include:

Hydroformylation: The hydroformylation of long-chain alkenes like this compound introduces an aldehyde group. This reaction can be carried out efficiently in a homogeneous system using a water-soluble rhodium complex catalyst, such as HRh(CO)(TPPTS)3, in methanol. nih.gov This method allows for high conversion rates and selectivity, with the catalyst being easily separated and recycled after the reaction. nih.gov The resulting aldehydes are valuable intermediates for further chemical synthesis.

Synthesis of β-Diketones: Functionalized heptacosene derivatives, specifically long-chain β-diketones, have been synthesized. For example, (Z)-18-heptacosene-2,4-dione, also known as nervonoylacetone, was synthesized in two steps from nervonic acid. researchgate.net Another study reported the synthesis of (E)-13-heptacosene through enamine condensation on a diacetoxy pentadeca-1,15-dioyl chloride derivative. researchgate.net These β-diketones are of interest due to their presence in natural waxes. researchgate.net

Polymerization: this compound can be copolymerized with derivatives of acrylic acid using a free-radical initiator. google.com This process allows for the creation of oligomers where the molecular weight can be controlled by adjusting the mole ratio of the acrylic derivative to the alkene. google.com These functionalized oligomers have potential applications as additives in lubricating oils. google.com

Pheromone Synthesis: Specific isomers of heptacosene, such as (Z)-9-Heptacosene, are identified as key sex pheromone components in certain insects. bioone.org The synthesis of these specific isomers often requires multi-step chemical processes to ensure the correct placement and stereochemistry of the double bond. bioone.orgpherobase.com

Table 1: Examples of Functionalized this compound Derivatives

| Derivative Class | Specific Example | Synthetic Method | Potential Application | Source |

|---|---|---|---|---|

| Aldehydes | 2-Methyloctacosanal | Hydroformylation | Chemical Intermediate | nih.gov |

| β-Diketones | (Z)-18-heptacosene-2,4-dione | Multi-step from nervonic acid | Natural Product Synthesis | researchgate.net |

| β-Diketones | (E)-13-heptacosene | Enamine Condensation | Chemical Synthesis | researchgate.net |

| Polymers | Copolymer with acrylic acid | Free-radical Polymerization | Lubricant Additive | google.com |

Synthesis of Polymethoxy-1-alkenes and Related Structures

Polymethoxy-1-alkenes (PMAs) are a class of natural products, some of which exhibit significant biological activity. nih.govnih.gov The synthesis of these complex molecules, including structures related to this compound, has been a subject of detailed research.

A notable example is the synthesis of 4,6,8,10,12,14,16,18,20,22-decamethoxy-1-heptacosene. acs.org The synthesis of this and related polymethoxy-1-alkenes was achieved through a convergent method, which relies on coupling smaller, carefully constructed molecular fragments. acs.orgresearchgate.net

The general retrosynthetic approach involves:

Dissection: The target molecule is conceptually broken down into smaller segments. For a long-chain polymethoxy-alkene, this often involves disconnecting the carbon chain at strategic points, typically between methoxy-substituted carbons. acs.org

Key Intermediates: A common synthetic intermediate is often prepared to streamline the synthesis of multiple related target molecules. For the synthesis of several PMAs, including the decamethoxy-1-heptacosene, a specific epoxide was chosen as the key common intermediate. acs.org

Convergent Coupling: The smaller, functionalized segments are then coupled together to construct the final carbon skeleton with the desired stereochemistry. acs.org

The synthesis of 4,6,8,10,12,14,16,18,20,22-decamethoxy-1-heptacosene demonstrated that the absolute configurations of these natural products could be unambiguously established through stereocontrolled synthesis. acs.orgacs.org While these compounds were isolated from blue-green algae, their synthesis provides a route to produce them in a laboratory setting for further study. nih.govacs.org

Chemical Conversions to Saturated Hydrocarbons (e.g., Heptacosane)

The most direct chemical conversion of this compound is its reduction to the corresponding saturated hydrocarbon, heptacosane (C27H56). This transformation is achieved through catalytic hydrogenation, a fundamental and widely used reaction in organic synthesis. d-nb.infoopenstax.org The process involves the addition of molecular hydrogen (H2) across the double bond in the presence of a metal catalyst. masterorganicchemistry.com

The reaction is exothermic and highly efficient, typically proceeding with high yields. masterorganicchemistry.com The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst, where the transfer of hydrogen atoms to the carbon-carbon double bond occurs. openstax.orgunizin.org This generally results in syn-addition, where both hydrogen atoms add to the same face of the double bond. openstax.orgunizin.org

Several catalyst systems are effective for the hydrogenation of this compound. The choice of catalyst and reaction conditions can be tailored to optimize for yield, reaction time, and cost.

Table 2: Catalytic Hydrogenation of this compound to Heptacosane

| Catalyst | Support | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 5% Palladium (Pd) | Carbon (Pd/C) | 25 | 1 | 12 | 98 | |

| Platinum (Pt) | Oxide (PtO2) | 50–150 | 1–10 | - | >90 |

The hydrogenation using 5% Pd/C in ethanol (B145695) at room temperature and atmospheric pressure provides a high yield under mild conditions. For industrial-scale production or faster conversion, more vigorous conditions using Raney Nickel at higher temperatures and pressures can be employed. The resulting heptacosane is a saturated straight-chain alkane. nih.gov

Advanced Analytical and Spectroscopic Characterization of 1 Heptacosene

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 1-Heptacosene from intricate mixtures, such as natural product extracts and environmental samples. The choice of technique is dictated by the sample's complexity and the analytical objective.

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for identifying this compound. The compound is separated on a capillary column and subsequently identified by its mass spectrum. nih.gov The retention of this compound is often described by its Kovats Retention Index (RI), which is a measure of its elution time relative to n-alkanes. nist.gov For instance, on a standard non-polar column (like HP-5MS), this compound exhibits a semi-standard non-polar retention index between 2684 and 2694. nist.govchemeo.com GC-MS has been instrumental in identifying heptacosene in the cuticular lipids of insects and in plant volatiles. researchgate.net

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust technique for the quantification of hydrocarbons. While it does not provide structural information, its high sensitivity and wide linear range make it suitable for determining the concentration of this compound in samples where its identity has already been confirmed. researchgate.net The technique has been applied in methods developed for the analysis of mineral oil paraffins in food, where it is coupled with preceding liquid chromatography steps to isolate hydrocarbon fractions. nih.gov

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF/MS): For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with TOF-MS offers superior resolving power. spectroscopyonline.com This technique has been used to confirm the composition of heptacosene isomers in biological studies. escholarship.org The high data acquisition speed of TOF-MS is essential for constructing the two-dimensional chromatograms and providing high-resolution mass spectra for confident identification.

Table 1: Kovats Retention Index for this compound An interactive table presenting the Kovats Retention Index values for this compound on different stationary phases, compiled from various research findings.

| Column Type | Active Phase | Kovats Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | HP-5MS (non-polar) | 2684.2 | nist.gov |

| Capillary | Standard non-polar | 2688 | nih.govnist.govchemeo.com |

| Capillary | Semi-standard non-polar | 2694 | nih.govnist.govchemeo.com |

| Capillary | Semi-standard non-polar | 2693 | nist.govchemeo.com |

While GC is more common for hydrocarbon analysis, liquid chromatography, particularly in its high-performance liquid chromatography (HPLC) format, serves a crucial role in sample preparation and the analysis of less volatile derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing functionalized long-chain alkenes, such as the polymethoxy-1-alkenes found in cyanobacteria. mdpi.comnih.gov In these studies, reversed-phase HPLC is used to fractionate crude extracts. nih.gov The fractions are then analyzed by LC-MS, often using electrospray ionization (ESI), which can detect protonated molecular ions ([M+H]⁺) or other adducts, allowing for the determination of molecular weights of this compound derivatives. mdpi.comnih.gov

The analysis of this compound is often complicated by its co-elution with other long-chain hydrocarbons, including its own isomers and saturated alkanes like heptacosane (B1219689). researchgate.net Achieving baseline separation is critical for accurate quantification.

To address this, specialized GC columns with mid-polarity stationary phases, such as poly(trifluoropropylmethylsiloxane) (e.g., Rtx-200), are employed. researchgate.net These columns provide better separation of unsaturated and saturated long-chain hydrocarbons compared to standard non-polar phases. researchgate.net Furthermore, multi-dimensional techniques like on-line HPLC-LC-GC-FID have been developed. nih.gov In such setups, an HPLC column performs an initial separation to isolate the hydrocarbon fraction, followed by a second LC column with activated aluminum oxide that can selectively retain long-chain n-alkanes, allowing iso-alkanes to pass through for GC analysis. nih.gov

Liquid Chromatography (LC) Approaches (e.g., LC-MS)

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for the structural confirmation of this compound, providing information on its molecular weight and fragmentation pattern.

Electron Ionization (EI) at 70 eV is the standard ionization method in GC-MS. The resulting mass spectrum provides a fragmentation pattern that serves as a fingerprint for identification. The EI spectrum of this compound is characterized by a series of hydrocarbon fragment ions separated by 14 atomic mass units (corresponding to CH₂ groups). nih.gov

However, the EI-MS analysis of long-chain alkenes like this compound is not without its challenges.

Weak Molecular Ion: The molecular ion (M⁺˙) peak at m/z 378.7 is often very weak or entirely absent, making unequivocal determination of the molecular weight difficult. escholarship.orguni-saarland.de

Spectral Similarity: The fragmentation patterns of long-chain alkenes can be very similar to their corresponding alkanes, which can lead to misidentification, especially without an authentic reference standard. maveneandl.com

Double Bond Position: Standard EI-MS does not provide definitive information about the location of the double bond in the carbon chain.

To overcome the challenge of locating the double bond, derivatization techniques are often employed. Reaction with dimethyl disulfide (DMDS) creates a stable adduct. researchgate.netresearchgate.net The subsequent GC-EI-MS analysis of this derivative yields characteristic fragment ions from cleavage at the carbons that were originally part of the double bond, thus allowing for its unambiguous localization. researchgate.netresearchgate.net

Table 2: Characteristic Electron Ionization (EI) Mass Spectral Peaks for this compound An interactive table showing the most abundant ions in the EI-MS spectrum of this compound.

| m/z (mass-to-charge ratio) | Relative Intensity | Ion Identity | Reference |

|---|---|---|---|

| 57 | 100% (Base Peak) | C₄H₉⁺ | nih.gov |

| 43 | ~96% | C₃H₇⁺ | nih.govnih.gov |

| 83 | ~87% | C₆H₁₁⁺ | nih.gov |

| 71 | High Abundance | C₅H₁₁⁺ | - |

| 55 | ~77% | C₄H₇⁺ | nih.govnih.gov |

| 378 | Low / Absent | [C₂₇H₅₄]⁺˙ (Molecular Ion) | escholarship.org |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an ion. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS has been applied to analyze complex extracts from biological sources, such as cyanobacteria and algae, to confirm the molecular formulas of novel polymethoxy-1-alkene derivatives. nih.gov For example, HRMS analysis of a purified compound from Aphanizomenon ovalisporum yielded a measured m/z of 679.5347 for the [M+H]⁺ ion, which corresponded to the calculated molecular formula C₃₇H₇₄O₁₀, confirming the presence of a heptacosene backbone with multiple methoxy (B1213986) groups. mdpi.com Similarly, in studies of the Cariaco Trench, HRMS was used to analyze complex organic extracts from sediment cores, providing detailed compositional data at a molecular level. deepseadrilling.org This level of precision is invaluable for identifying this compound and related compounds in complex environmental and biological matrices where numerous other compounds are present. diva-portal.orgescholarship.orgtheses.cz

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules, including the differentiation of isomers. labmanager.comwikipedia.org The process involves multiple stages of mass analysis, typically separated by a step that induces fragmentation of selected ions. nationalmaglab.org In a typical MS/MS experiment, ions of a specific mass-to-charge (m/z) ratio, known as precursor ions, are selected in the first mass analyzer. wikipedia.orgnationalmaglab.org These selected ions are then fragmented in a collision cell through processes like collision-induced dissociation (CID). labmanager.comunt.edu The resulting fragment ions, or product ions, are subsequently analyzed by a second mass analyzer, providing detailed structural information. wikipedia.org

For long-chain alkenes like heptacosene, the location of the double bond is a key structural feature that is difficult to determine by conventional electron ionization mass spectrometry (EI-MS) alone, as the molecular ions are often weak or absent, and fragmentation patterns are dominated by a series of hydrocarbon fragments that provide little information on the double bond's position.

To overcome this, derivatization of the double bond prior to MS/MS analysis is a common and effective strategy for pinpointing its location. A widely used method is the reaction with dimethyl disulfide (DMDS), which forms a 1,2-bis(methylthio) adduct across the double bond. When this DMDS adduct is subjected to EI-MS analysis, it undergoes predictable fragmentation at the C-C bond between the two thioether groups. This cleavage results in two major diagnostic fragment ions that are highly indicative of the original double bond's position.

For instance, in the analysis of the positional isomer (Z)-9-heptacosene, derivatization with DMDS followed by GC-MS analysis reveals a characteristic fragment ion at m/z 173. researchgate.net This fragment corresponds to the [CH₃(CH₂)₇CH=SCH₃]⁺ ion, which definitively identifies the original double bond at the C-9 position. researchgate.net Similarly, this technique can be used to distinguish between other positional isomers. For example, selected ion monitoring of DMDS adducts has been successfully used to differentiate between 9- and 11-alkene isomers, which can be difficult to resolve chromatographically. dpi.qld.gov.au This approach provides a reliable method for isomer differentiation, which is crucial in fields like chemotaxonomy where specific isomers can be biological markers. dpi.qld.gov.au

Table 1: Illustrative MS/MS Fragmentation Data for Isomer Differentiation of Heptacosene Isomers via DMDS Derivatization

| Isomer | Derivatization Method | Key Diagnostic Fragment Ion (m/z) | Corresponding Structure of Fragment |

| This compound | DMDS Adduct Formation | 75 | [CH₂(SCH₃)CH=SCH₃]⁺ |

| 9-Heptacosene (B1232862) | DMDS Adduct Formation | 173 | [CH₃(CH₂)₇CH=SCH₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons. For a molecule like this compound, NMR is used to confirm the identity of the terminal alkene group and the long saturated alkyl chain.

Unidimensional NMR (¹H NMR, ¹³C NMR) for Primary Structure Elucidation

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, allows for the unambiguous identification of the primary structure of this compound.

In the ¹H NMR spectrum, the terminal alkene group gives rise to characteristic signals in the olefinic region. The single proton on C2 (the internal vinyl proton) is expected to appear as a complex multiplet around δ 5.8 ppm due to coupling with the two terminal vinyl protons and the two allylic protons on C3. The two terminal vinyl protons on C1 are diastereotopic and will appear as two distinct multiplets around δ 4.9-5.0 ppm. The protons on the allylic carbon (C3) resonate around δ 2.0 ppm, while the numerous methylene (B1212753) (-CH₂-) groups of the long alkyl chain produce a large, overlapping signal around δ 1.2-1.4 ppm. The terminal methyl (-CH₃) group at the end of the chain (C27) typically appears as a triplet around δ 0.88 ppm. researchgate.net

In the ¹³C NMR spectrum, the two sp²-hybridized carbons of the double bond are readily identified. The terminal vinyl carbon (C1) is expected to resonate at approximately δ 114 ppm, while the internal vinyl carbon (C2) appears further downfield at around δ 139 ppm. The carbons of the long saturated chain appear in the aliphatic region (δ 14-34 ppm). researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity / Notes |

| C1 (=CH₂) | ~4.9-5.0 | ~114.1 | m |

| C2 (-CH=) | ~5.8 | ~139.3 | m |

| C3 (-CH₂-) | ~2.04 | ~33.9 | m (Allylic) |

| C4-C26 (-CH₂-) | ~1.25 | ~29.0-32.0 | br s |

| C27 (-CH₃) | ~0.88 | ~14.1 | t |

Note: Data are predictive and based on values for analogous terminal alkenes and positional isomers. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Positional Isomerism

While 1D NMR provides primary structural data, two-dimensional (2D) NMR techniques are crucial for confirming connectivity and definitively establishing the position of the double bond, thereby distinguishing this compound from its various positional isomers. mdpi.comnih.gov

Correlation Spectroscopy (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling relationships. researchgate.net For this compound, a COSY spectrum would show a clear correlation between the internal vinyl proton on C2 (δ ~5.8 ppm) and the terminal vinyl protons on C1 (δ ~4.9-5.0 ppm). Crucially, it would also show a correlation between the C2 proton and the allylic protons on C3 (δ ~2.04 ppm). This establishes the -CH=CH₂ moiety and its connection to the alkyl chain, confirming the terminal position of the alkene. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) is a heteronuclear technique that shows correlations between protons and carbons over two to three bonds. This is particularly powerful for confirming the placement of functional groups. researchgate.net In the HMBC spectrum of this compound, the allylic protons on C3 would show a correlation to the sp² carbons C1 and C2. Conversely, the vinyl protons on C1 and C2 would show correlations to the allylic carbon at C3. These long-range correlations provide unambiguous evidence that the double bond is located at the C1-C2 position. mdpi.com

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the spectra are dominated by features of the long alkane chain and the characteristic absorptions of the terminal alkene group.

The IR spectrum of a terminal alkene like this compound is characterized by several key absorption bands. nist.gov The C-H stretching vibration of the hydrogens attached to the sp² carbons (=C-H) appears at a frequency just above 3000 cm⁻¹, typically around 3075 cm⁻¹. The C=C double bond stretching vibration gives rise to a medium-intensity band around 1640 cm⁻¹. Perhaps most diagnostically for a terminal alkene are the strong out-of-plane C-H bending (wagging) vibrations, which produce two distinct bands near 990 cm⁻¹ and 910 cm⁻¹. The remainder of the spectrum is dominated by the strong C-H stretching bands of the alkyl chain just below 3000 cm⁻¹ (around 2953-2853 cm⁻¹) and C-H bending bands around 1465 cm⁻¹ and 1375 cm⁻¹. nist.govresearchgate.net

Raman spectroscopy, which is particularly sensitive to non-polar, symmetric bonds, provides complementary information. The C=C stretching vibration around 1640 cm⁻¹ typically yields a strong and sharp signal in the Raman spectrum, often more intense than in the corresponding IR spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

| C-H Stretch | =C-H (Vinyl) | ~3075 | Medium |

| C-H Stretch | -C-H (Alkyl) | ~2850-2960 | Strong |

| C=C Stretch | Alkene | ~1640 | Medium |

| C-H Bend (Out-of-plane) | =CH₂ (Vinyl) | ~990 and ~910 | Strong |

| C-H Bend | -CH₂- and -CH₃ | ~1465 and ~1375 | Medium |

Note: Frequencies are based on characteristic values for terminal alkenes. nist.gov

Chemotaxonomic and Metabolomic Profiling of this compound in Biological Systems

This compound, along with its isomers, is a naturally occurring hydrocarbon found across diverse biological systems, from plants to insects and fungi. Its presence and relative abundance can serve as a valuable chemotaxonomic marker for species identification and differentiation.

In entomology, long-chain hydrocarbons, including heptacosenes, are fundamental components of the cuticular hydrocarbon (CHC) layer that coats the insect exoskeleton. annualreviews.org This layer primarily serves to prevent desiccation but also plays a critical role in chemical communication, mediating species and nest-mate recognition, and acting as sex pheromones. annualreviews.orggerli.com For example, this compound has been identified in the chemical profile of the green tree ant, Oecophylla smaragdina. nih.gov The specific composition of CHC profiles, including the position of double bonds in alkenes, can be species-specific. For instance, the cuticular lipids of the buffalo fly (Haematobia exigua) contain 7-heptacosene, while this isomer is absent in the closely related horn fly (Haematobia irritans), which instead has (Z)-9-heptacosene, highlighting the power of these compounds in chemotaxonomic differentiation. dpi.qld.gov.au Similarly, (Z)-9-heptacosene is a key compound distinguishing the chemical profile of the stingless bee Hypotrigona ruspolii. up.ac.za

Metabolomic studies, which aim to comprehensively identify and quantify all small molecules within a biological system, have also detected this compound. In one study, the metabolic profile of the endophytic fungus Diaporthe longicolla was analyzed, and heptacosene was identified as one of the secondary metabolites produced. nih.gov Such findings underscore the widespread distribution of this compound and its potential role in various biological interactions.

Table 4: Selected Biological Sources and Significance of this compound and its Isomers

| Organism | Compound | Biological Context | Significance |

| Green Tree Ant (Oecophylla smaragdina) | This compound | Cuticular Hydrocarbon | Component of chemical profile. nih.gov |

| Tuberose (Polianthes tuberosa) | Heptacosene | Floral Volatile | Contributes to chemical composition of flower extract. researchgate.net |

| Endophytic Fungus (Diaporthe longicolla) | Heptacosene | Secondary Metabolite | Detected in metabolomic analysis. nih.gov |

| Buffalo Fly (Haematobia exigua) | 7-Heptacosene | Cuticular Hydrocarbon | Chemotaxonomic marker, differentiates from H. irritans. dpi.qld.gov.au |

| Horn Fly (Haematobia irritans) | (Z)-9-Heptacosene | Cuticular Hydrocarbon | Chemotaxonomic marker, differentiates from H. exigua. dpi.qld.gov.au |

| Stingless Bee (Hypotrigona ruspolii) | (Z)-9-Heptacosene | Cephalic Secretion | Species-specific chemical marker. up.ac.za |

| Various Plants (e.g., Vanilla madagascariensis) | This compound | Natural Product | Reported presence in the organism. nih.gov |

Chemical Ecology and Biological Functions of 1 Heptacosene

Role in Interspecies Chemical Communication

Cuticular hydrocarbons (CHCs) form a waxy layer on the surface of all insects, primarily to prevent desiccation. researchgate.net However, this lipid layer also serves as a rich source of chemical signals, facilitating complex communication. These hydrocarbons, including 1-Heptacosene and its isomers, are often species-specific in their composition and can convey information about an individual's species, sex, reproductive status, and social standing. pnas.orgresearchgate.net

This compound and its isomers function as pheromones or pheromone components in several insect species, directly influencing mating and aggregation behaviors. A pheromone is a chemical substance produced and released into the environment by an animal, affecting the behavior or physiology of others of its own species. pherobase.com